molecular formula C21H19ClN2O3 B2425669 N-(1-benzofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide CAS No. 941994-78-1

N-(1-benzofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide

Cat. No.: B2425669
CAS No.: 941994-78-1
M. Wt: 382.84
InChI Key: UKLWMVUSAKAPSP-UHFFFAOYSA-N
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Description

N-(1-Benzofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a synthetic small molecule featuring a benzofuran core linked to a chlorophenyl-substituted piperidine via a carboxamide bridge. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the benzofuran scaffold are extensively investigated for their diverse biological activities. Recent scientific literature highlights that benzofuran derivatives demonstrate potent anticancer properties by targeting various cellular pathways . The incorporation of specific substituents, such as halogens (e.g., a chlorine atom on the phenyl ring) and amide linkages, is a common strategy to modulate the compound's potency, selectivity, and physicochemical properties . Researchers utilize this compound as a key intermediate or building block for the synthesis of more complex molecules and as a pharmacological tool for probing biological targets in oncology and other disease areas. The structure-activity relationship (SAR) of similar compounds suggests that the nature and position of substituents on both the benzofuran and the phenyl ring are critical for optimizing binding affinity and biological activity . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1-benzofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c22-16-8-6-9-17(14-16)24(21(26)23-11-4-1-5-12-23)20(25)19-13-15-7-2-3-10-18(15)27-19/h2-3,6-10,13-14H,1,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLWMVUSAKAPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and neuropharmacology. This article reviews the existing literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a benzofuran carbonyl and a chlorophenyl moiety. Its chemical structure can be represented as follows:

C22H21ClN2O3\text{C}_{22}\text{H}_{21}\text{Cl}\text{N}_{2}\text{O}_{3}

Research indicates that compounds similar to this compound often exhibit their biological effects through multiple mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Related compounds have been shown to inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer cells .
  • Apoptosis Induction : Studies suggest that this compound may promote apoptosis in cancer cells by modulating apoptotic pathways, potentially through the activation of caspases and regulation of anti-apoptotic proteins .
  • Cholinergic Activity : Some derivatives exhibit activity at muscarinic acetylcholine receptors, which can influence neurogenic processes and may have implications for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer Activity Induces apoptosis in various cancer cell lines
CDK Inhibition Potent against CDK 1 and CDK 2
Neuroprotective Effects Modulates cholinergic signaling
Cytotoxicity IC50 values indicate significant cytotoxic effects

Case Studies

  • Anticancer Efficacy : A study demonstrated that a related compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin. The structural modifications were crucial for enhancing the anticancer properties .
  • Neuropharmacological Effects : Research into piperidine derivatives has shown that they can act as ligands for M3 muscarinic receptors, promoting cellular proliferation and resistance to apoptosis in neuronal models. This suggests potential applications in treating neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Benzofuran Moiety : Enhances interaction with biological targets due to its planar structure.
  • Chlorophenyl Substitution : The presence of chlorine may increase lipophilicity and improve binding affinity to target proteins.

Research has indicated that variations in these groups can lead to differing levels of potency against specific biological targets, emphasizing the importance of SAR studies in drug development .

Scientific Research Applications

Case Studies and Findings

  • Inhibition Studies : A recent study highlighted that certain benzofuran derivatives, including those related to N-(1-benzofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide, showed strong inhibitory effects on cancer cell proliferation. The compound demonstrated an IC50 value of approximately 4.6 µM against specific cancer types, suggesting moderate potency as an anticancer agent .
  • Mechanism of Action : The anticancer mechanism often involves the induction of apoptosis in cancer cells through various pathways. The presence of the piperidine ring is crucial for enhancing the binding affinity to target proteins involved in cell cycle regulation and apoptosis .
  • SAR Analysis : The SAR studies reveal that modifications to the phenyl and benzofuran rings can lead to variations in biological activity. For example, substituents on the piperidine ring significantly affect the compound's ability to inhibit tumor growth, with certain configurations yielding more potent inhibitors than others .

Comparative Efficacy Table

Compound VariantIC50 Value (µM)Activity Type
This compound4.6Anticancer
4-piperidin-1-ylphenyl derivative2.3Strong inhibitor
Benzofuran analogs with varied substitutions5 - 7.2Moderate inhibitors

Antimicrobial Properties

Apart from its anticancer potential, this compound has been investigated for antimicrobial activities. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating a broad spectrum of biological activity.

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may possess neuroprotective properties, potentially offering benefits in conditions such as neurodegenerative diseases. The structural features that enhance binding to neural receptors are being explored for their therapeutic implications .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Carbonyl chlorideSOCl₂, reflux, 4h85–90
Amide couplingDCM, Et₃N, 0°C→RT, 12h45–77

Which analytical techniques are critical for confirming the structural integrity of this compound?

Level : Basic
Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm substituent positions and stereochemistry. Key signals include benzofuran aromatic protons (δ 7.0–7.6 ppm) and piperidine carbons (δ 35–55 ppm) .
  • HPLC/MS : Validate purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline forms .

How can researchers optimize reaction yields for derivatives of this compound?

Level : Advanced
Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst Screening : Use coupling agents like HATU or EDCI for sterically hindered amines.
  • Temperature Gradients : Gradual warming (e.g., –20°C to RT) reduces side reactions.
  • Byproduct Analysis : Employ LC-MS to identify and mitigate impurities (e.g., unreacted acyl chloride) .

What pharmacological screening strategies are suitable for identifying biological targets?

Level : Basic
Methodological Answer :

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinase or protease panels (IC₅₀ determination).
    • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels).
  • Cell-Based Models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity profiling (MTT assay) .

Q. Table 2: Example Bioactivity Data

Assay TypeTarget/ModelResult (IC₅₀)Reference
Kinase inhibitionEGFR2.3 µM
CytotoxicityHeLa cells8.7 µM

How can computational tools predict the pharmacokinetic properties of this compound?

Level : Advanced
Methodological Answer :

  • ADME Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate:
    • LogP : Lipophilicity (target ~2–5 for blood-brain barrier penetration).
    • Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4).
  • Molecular Dynamics (MD) : Simulate binding affinity to targets (e.g., RMSD analysis of ligand-receptor complexes) .

What experimental strategies address discrepancies in reported biological activity data?

Level : Advanced
Methodological Answer :

  • Standardized Protocols :
    • Use identical cell lines (e.g., ATCC-validated) and serum-free media.
    • Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Dose-Response Curves : Perform triplicate runs with nonlinear regression analysis.
  • Meta-Analysis : Pool data from independent studies using fixed/random-effects models to identify outliers .

What safety protocols are essential for handling this compound?

Level : Basic
Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation .
  • Storage : Store in amber vials under argon at –20°C to prevent hydrolysis .

How can degradation products be identified and mitigated during long-term storage?

Level : Advanced
Methodological Answer :

  • Stability Studies :
    • Accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring.
    • LC-MS/MS to identify degradation byproducts (e.g., hydrolyzed amide bonds).
  • Formulation Adjustments : Lyophilize with cryoprotectants (e.g., trehalose) or store in anhydrous DMSO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.